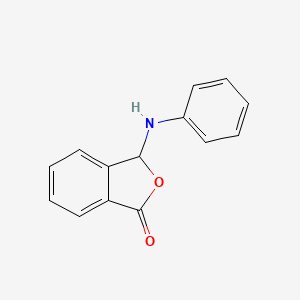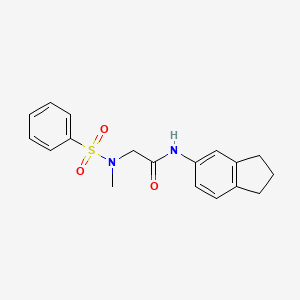![molecular formula C30H23NO5 B5170339 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BMB-314 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and histone deacetylases. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis, leading to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of several other diseases, including neurodegenerative diseases and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its potential as a new cancer therapy. It has been shown to have activity against several cancer cell lines and has the potential to overcome multidrug resistance. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of several other diseases.
One of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, making it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One direction is the optimization of its synthesis, making it more readily available for use in lab experiments. Another direction is the further study of its mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory and antioxidant effects of this compound could be further explored for the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves several steps. The first step involves the synthesis of 3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzamide in the presence of a base to yield the final product.
Applications De Recherche Scientifique
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to have activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO5/c1-34-28-18-23(14-15-25(28)26-17-21-10-5-6-13-27(21)36-30(26)33)31-29(32)22-11-7-12-24(16-22)35-19-20-8-3-2-4-9-20/h2-18H,19H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFOAZPCGTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)





![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)
![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
